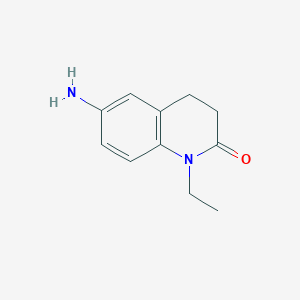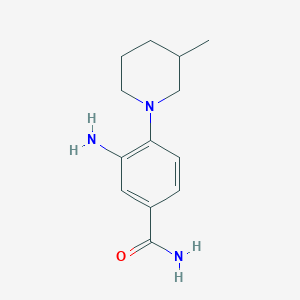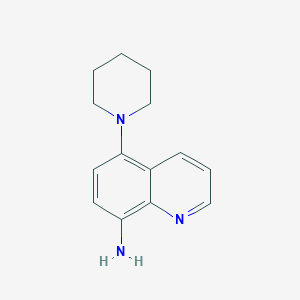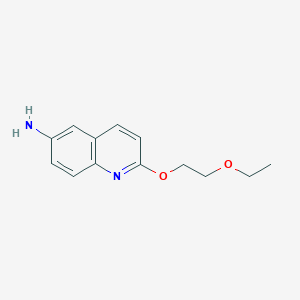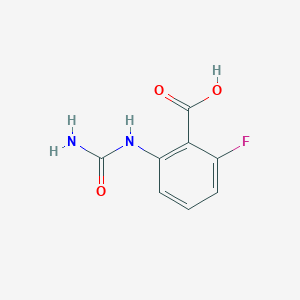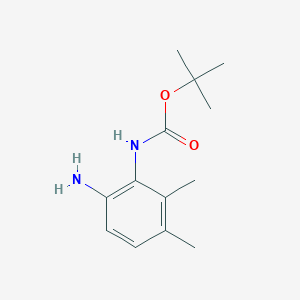
(6-Amino-2,3-dimethyl-phenyl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
(6-Amino-2,3-dimethyl-phenyl)-carbamic acid tert-butyl ester (6-ADTBE) is a synthetic compound that has been used extensively in scientific research and in the development of new drugs. 6-ADTBE is an amide derivative of the amino acid phenylalanine and has been used as a model compound to study the structure and properties of amide derivatives. It has been used in studies of enzyme catalysis, protein folding, and drug design. 6-ADTBE has also been used in studies of biochemical and physiological effects, and its potential applications in the laboratory.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Asymmetric Synthesis : Yang, Pan, and List (2009) described the synthesis of a related compound, Tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate, via asymmetric Mannich reaction. This synthesis method is relevant for producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Crystallographic Studies : Kant, Singh, and Agarwal (2015) conducted synthetic and crystallographic studies on a similar compound, (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. These studies contribute to understanding the molecular structure and crystallization behavior of similar carbamate compounds (Kant, Singh, & Agarwal, 2015).
Chemical Synthesis and Analysis : Various studies have focused on the synthesis and analysis of related carbamic acid tert-butyl esters, exploring their chemical properties and potential applications in medicinal chemistry and materials science. For instance, Hao et al. (2000) discussed the synthesis of quinazolic acid derivatives (Hao, Ohkura, Amii, & Uneyama, 2000), and Kocaokutgen et al. (2005) explored the spectroscopic and thermal properties of an azo-ester dye containing tert-butyl phenyl groups (Kocaokutgen, Gür, Soylu, & Lönnecke, 2005).
Pharmacological and Biological Applications
Pharmacological Action Studies : Early studies like those by Aeschlimann and Reinert (1931) explored the pharmacological actions of carbamic esters, including their toxicities and effects on physiological processes (Aeschlimann & Reinert, 1931).
Synthesis for Anticancer Agents : Kumar et al. (2009) synthesized functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, for evaluating their cytotoxicity against human cancer cell lines, demonstrating the potential of similar compounds in cancer treatment (Kumar et al., 2009).
Propriétés
IUPAC Name |
tert-butyl N-(6-amino-2,3-dimethylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-8-6-7-10(14)11(9(8)2)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFHZHLFHONCBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1517970.png)
![4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1517972.png)
![Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1517973.png)

![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)
![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)
![3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline](/img/structure/B1517981.png)
